![molecular formula C18H24N4O3 B2919507 N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-88-5](/img/structure/B2919507.png)

N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

DMAPA can be synthesized through a multi-step process. One common route involves the reaction between dimethylamine and acrylonitrile , leading to the formation of dimethylaminopropionitrile . Subsequent hydrogenation yields DMAPA. Notably, DMAPA derivatives find use in surfactants, including cocamidopropyl betaine, a common ingredient in personal care products such as soaps, shampoos, and cosmetics .

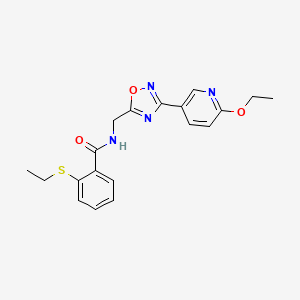

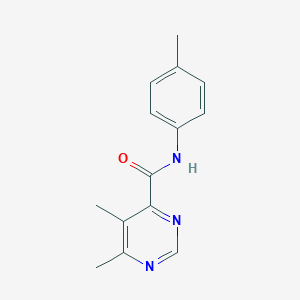

Molecular Structure Analysis

The molecular formula of DMAPA is C10H25N3 , and its molar mass is approximately 187.33 g/mol . The compound consists of a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety linked to a dimethylamino group via a propyl spacer. The presence of an oxalamide functional group further contributes to its structure .

Chemical Reactions Analysis

DMAPA exhibits interesting reactivity. For instance, it can be converted into the potent mustard compound dimethylaminopropyl-3-chloride , which serves as a powerful alkylating agent. Understanding its reactivity is crucial for its applications in various chemical processes .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anticancer Activity

A study focused on the anticancer activity of novel synthetic makaluvamine analogues, which are structurally similar to the compound of interest. These compounds showed promising in vitro and in vivo anticancer properties, particularly against breast cancer. FBA-TPQ, one of the analogues, demonstrated potent induction of apoptosis and effective inhibition of cell growth and proliferation, highlighting the potential therapeutic benefits of these compounds in cancer treatment (Wang et al., 2009).

Fluorescent Chemosensors

Another study developed a turn-on fluorescent chemosensor based on a quinoline derivative, akin to the compound , for detecting Zn2+ in aqueous media. This chemosensor showed remarkable fluorescence enhancement upon binding to Zn2+, demonstrating its potential application in environmental monitoring and biological research (Kim et al., 2016).

Antimicrobial Activity

Research on sulphur-substituted pyrrolo[3,4-b]quinolines, which share a core structural motif with the compound of interest, revealed that these derivatives exhibit antimicrobial activity. Modifications to the quinoline moiety, particularly through amine complexation, significantly enhanced the antimicrobial properties against selected Gram-positive pathogens (Es et al., 2005).

Anti-malarial and Antifungal Activity

Further investigations into functionalized quinoline derivatives, including pyrroloquinolines, revealed moderate antiplasmodial activity against Plasmodium falciparum strains. Additionally, some compounds showed promising antifungal activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Vandekerckhove et al., 2015).

Safety and Hazards

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-21(2)7-4-6-19-17(24)18(25)20-14-9-12-5-3-8-22-15(23)11-13(10-14)16(12)22/h9-10H,3-8,11H2,1-2H3,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDMKDQZLNJKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)

![2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2919429.png)

![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)

![(4Ar,7aS)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride](/img/structure/B2919433.png)

![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)

![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)

![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)